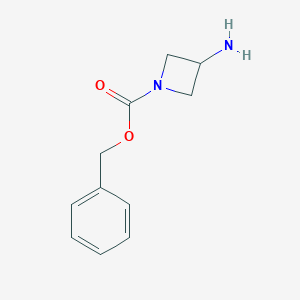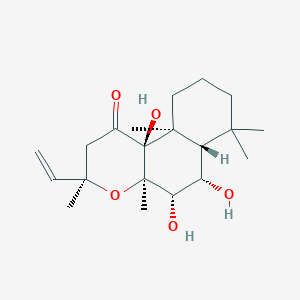
7-Deacetyl-1-deoxyforskolin from Coleus forskohlii
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coleus forskohlii is a perennial herb that belongs to the mint family, which is native to the subtropical regions of India, Nepal, and Thailand. The plant has been used for centuries in traditional medicine to treat various ailments such as asthma, angina, and high blood pressure. Recent scientific research has identified a compound in Coleus forskohlii called 7-Deacetyl-1-deoxyforskolin, which has shown promising results in various fields of research.
Scientific Research Applications
Industrial Development and Application
Research on Coleus forskohlii, particularly its component 7-Deacetyl-1-deoxyforskolin, has led to the development of second-generation forskolin analogs. These analogs, like HIL 568, are explored as potential agents for treating glaucoma, and others like NKH 477 are investigated for their cardiotonic properties. Additionally, a standardized phytotherapeutic product derived from Coleus forskohlii is being considered for its antithrombotic potential (Souza, 1993).
Chemical Constituents Analysis
Studies on Coleus forskohlii have led to the isolation and identification of various compounds, including 7-Deacetyl-1-deoxyforskolin. These studies employ column chromatographic methods and spectroscopic analysis to elucidate the structures of these compounds, contributing significantly to the understanding of the plant's chemical profile (Wang, Ma, Pan, Hou, Huang, 2009).
Labdane Diterpenoids Isolation
Further research on Coleus forskohlii roots has focused on isolating labdane diterpenoids, including 7-Deacetyl-1-deoxyforskolin. The identification of these compounds is critical for understanding the plant's potential therapeutic applications and the mechanisms underlying its medicinal properties (Xu, 2004).
Cytochrome P450 Gene Sequences Analysis
Omics analyses in Coleus forskohlii have led to the isolation of cytochrome P450 genes, which are crucial in the biosynthesis of secondary metabolites like 7-Deacetyl-1-deoxyforskolin. Understanding these gene sequences can provide insights into the metabolic pathways involved in the synthesis of such compounds and their regulation (AwasthiPraveen, MahajanVidushi, Ahmad, Prakash, RasoolShafaq, BediYashbir, VishwakarmaRam, GandhiSumit, 2015).
Ethnopharmacological Knowledge and Safety
Coleus forskohlii has been used in various traditional medicines, and its bioactive constituents, including 7-Deacetyl-1-deoxyforskolin, are a focus of safety and therapeutic value studies. This research approaches the plant from an ethnopharmacological perspective, providing insights into its traditional uses and the safety of its constituents (Shivaprasad, Pandit, Bhanumathy, Manohar, Jain, Thandu, Su, 2014).
properties
CAS RN |
121606-18-6 |
|---|---|
Product Name |
7-Deacetyl-1-deoxyforskolin from Coleus forskohlii |
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H32O5/c1-7-17(4)11-12(21)20(24)18(5)10-8-9-16(2,3)14(18)13(22)15(23)19(20,6)25-17/h7,13-15,22-24H,1,8-11H2,2-6H3/t13-,14-,15-,17-,18-,19+,20-/m0/s1 |
InChI Key |
BEXJRVNGEWHUJR-FTFGDVISSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H]([C@@H]([C@@]3([C@@]2(C(=O)C[C@](O3)(C)C=C)O)C)O)O)(C)C |
SMILES |
CC1(CCCC2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



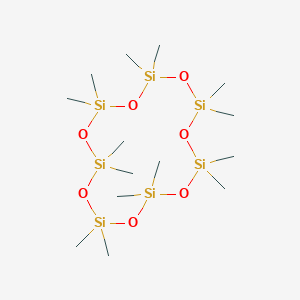
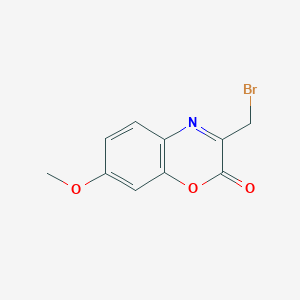
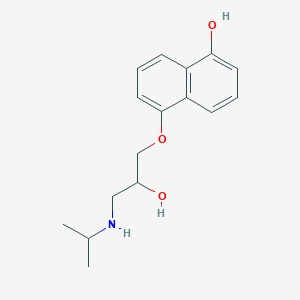
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
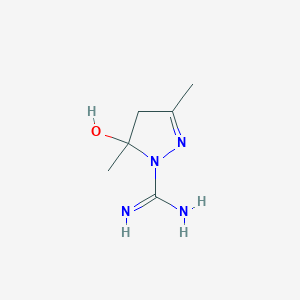
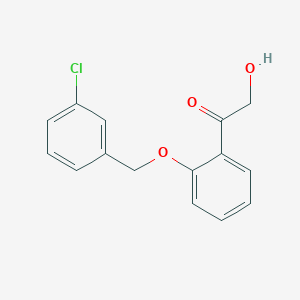
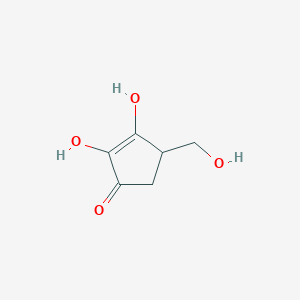
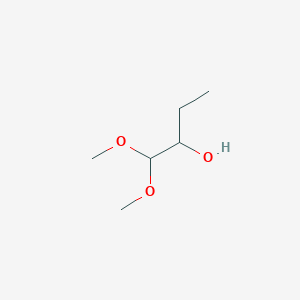
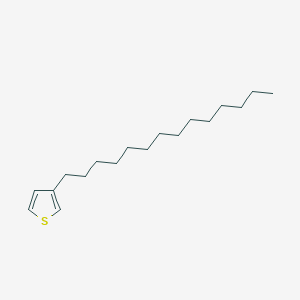
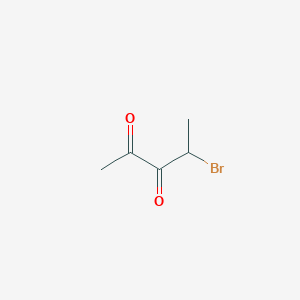
![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)
